molecular formula C19H21NO4 B267035 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Cat. No. B267035
M. Wt: 327.4 g/mol
InChI Key: SAADPJNFODSWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. In addition, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to modulate the function of other immune cells, such as T-cells and dendritic cells, which play a critical role in the immune response.
Biochemical and Physiological Effects:
2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the inhibition of tumor growth. In addition, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in autoimmune diseases and inflammatory disorders. 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to improve the survival and function of regulatory T-cells, which play a critical role in maintaining immune homeostasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects. 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development. However, one of the limitations of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. In addition, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have limited efficacy in patients with mutations in the BTK gene, which can lead to resistance to BTK inhibitors.

Future Directions

There are several future directions for the development of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. One potential direction is the combination of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway or the anti-CD20 antibody rituximab, to enhance its efficacy. Another direction is the development of biomarkers to identify patients who are most likely to benefit from 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. In addition, the evaluation of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in combination with immunotherapy, such as checkpoint inhibitors, is an area of active research. Finally, the development of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide for the treatment of other diseases, such as multiple sclerosis and Sjogren's syndrome, is an area of interest.

Synthesis Methods

The synthesis of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, including the reaction of 2-aminobenzamide with 2-(tetrahydro-2-furanylmethoxy)phenylboronic acid, followed by the reaction with methyl iodide and purification through chromatography. The final product is a white crystalline solid with a molecular weight of 395.48 g/mol.

Scientific Research Applications

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications. In preclinical studies, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), and inflammatory disorders, such as psoriasis and inflammatory bowel disease (IBD).

properties

Product Name

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

2-methoxy-N-[2-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C19H21NO4/c1-22-17-10-4-2-8-15(17)19(21)20-16-9-3-5-11-18(16)24-13-14-7-6-12-23-14/h2-5,8-11,14H,6-7,12-13H2,1H3,(H,20,21)

InChI Key

SAADPJNFODSWLP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC3CCCO3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.